N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic pyrroloquinazoline derivative characterized by a carboxamide group at position 6 and a 4-fluorobenzyl substituent. The pyrroloquinazoline core is structurally related to natural alkaloids like vasicine (peganine), which exhibit diverse pharmacological activities, including anti-inflammatory and antioxidant effects .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-14-6-3-12(4-7-14)11-21-18(24)13-5-8-15-16(10-13)22-17-2-1-9-23(17)19(15)25/h3-8,10H,1-2,9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFWRLCAUKROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is an analog of AKB48, a synthetic cannabinoid. Synthetic cannabinoids like AKB48 generally display high affinity for the peripheral cannabinoid (CB2) receptor but greatly reduced affinity for the central cannabinoid (CB1) receptor.
Mode of Action
Given its structural similarity to akb48, it is likely that it interacts with the cb2 receptor. The interaction of synthetic cannabinoids with CB2 receptors can lead to a variety of physiological effects, including analgesia, immune modulation, and anti-inflammatory effects.
Biochemical Pathways
The activation of cb2 receptors by synthetic cannabinoids can affect various signaling pathways, including the inhibition of adenylate cyclase and modulation of mitogen-activated protein kinase (mapk) pathways.
Pharmacokinetics
Synthetic cannabinoids typically undergo extensive metabolism in the liver, leading to the formation of multiple metabolites. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
Activation of cb2 receptors by synthetic cannabinoids can lead to various cellular responses, including decreased cyclic amp levels, modulation of ion channels, and altered gene transcription.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH. Additionally, the compound’s action and efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the individual’s metabolic rate, and the expression levels of CB2 receptors.
Biological Activity
N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound features a unique structural framework that includes a tetrahydropyrroloquinazoline moiety with a fluorobenzyl substituent. Its molecular formula is with a molecular weight of approximately 426.44 g/mol. The presence of the fluorine atom and the carboxamide group contributes to its biological activity by enhancing receptor binding affinity and modulating pharmacokinetic properties.
This compound primarily acts as an orexin type 2 receptor agonist . Orexin receptors are critical in regulating various physiological processes including arousal, appetite, and sleep-wake cycles. The agonistic activity of this compound suggests potential applications in treating disorders such as narcolepsy and obesity.
Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity for orexin type 2 receptors. In vitro studies using radiolabeled ligands have shown that it competes effectively with other known agonists, indicating its potential as a therapeutic agent for sleep disorders and metabolic syndromes .
Sleep Disorders
Due to its role as an orexin receptor agonist, this compound may be beneficial in managing conditions like narcolepsy. Clinical studies are needed to evaluate its efficacy and safety profile in humans.
Anticancer Properties
Preliminary studies suggest that derivatives of quinazoline compounds possess anticancer properties. The structural similarity of this compound to these derivatives warrants investigation into its potential cytotoxic effects against various cancer cell lines .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that it can target specific pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases . This property is particularly relevant in the context of increasing antibiotic resistance.
Pharmacological Applications
Neurological Disorders
this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help mitigate neurodegeneration associated with conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. Research has indicated that it can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This property could be beneficial for developing treatments for inflammatory diseases such as rheumatoid arthritis .
Chemical Biology
Targeted Drug Delivery Systems
Due to its unique structural features, this compound can be utilized in drug delivery systems. Its ability to conjugate with various nanocarriers allows for targeted delivery of therapeutic agents directly to diseased tissues . This application is particularly advantageous in cancer therapy.
Material Science
Synthesis of Functional Materials
The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has shown potential for developing advanced materials used in sensors or electronic devices .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Structural Difference : Substitution at the benzyl position (4-fluorobenzyl vs. 3-fluorophenyl).
- Impact : The 4-fluorobenzyl group in the target compound may confer greater steric flexibility and improved membrane permeability compared to the rigid 3-fluorophenyl group. This difference could influence binding to hydrophobic pockets in target proteins, such as kinases or GPCRs .
Peganine (Vasicine) and Derivatives
- Natural Alkaloids: Peganine (vasicine) and its derivatives, such as vasicinone and acetyl vasicinone, share the pyrroloquinazoline core but lack the carboxamide and fluorinated substituents .
- Biological Activity: Peganine derivatives modulate pro-inflammatory cytokines (e.g., IL-8) and exhibit antioxidant properties via inhibition of myeloperoxidase (MPO) and lipid peroxidation . The target compound’s carboxamide group may enhance specificity for enzymatic targets (e.g., kinases) compared to the hydroxyl group in vasicinone.
3-(Diethylamino)-N-[(3E)-3-(4-{[3-(diethylamino)propanoyl]amino}benzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl]propanamide
- Structural Feature: Incorporates a diethylamino-propanoyl group and benzylidene substituent at position 3.
- Impact: The diethylamino groups increase molecular weight (558.73 g/mol) and introduce basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s simpler 4-fluorobenzyl group .
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic Acid
- Structural Difference: Replaces the carboxamide with a carboxylic acid and introduces a cyanobenzylidene group.
- Impact : The carboxylic acid (pKa ~3–4) may limit oral bioavailability due to ionization at physiological pH, whereas the carboxamide in the target compound enhances stability and neutral charge, favoring absorption .
N-Methyl-N-(1-Methylpiperidin-4-yl)-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide
- Structural Feature : Incorporates a piperidinyl substituent.
- Impact : The bulky piperidinyl group increases molecular weight (340.42 g/mol) and may hinder interactions with planar binding sites (e.g., DNA grooves) compared to the compact 4-fluorobenzyl group in the target compound .
Comparative Data Table
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: The 4-fluorobenzyl group in the target compound may resist oxidative metabolism (e.g., CYP450-mediated dealkylation) more effectively than hydroxylated analogs like vasicinone, which undergo phase II conjugation (e.g., sulfation, glucuronidation) .
- Antioxidant vs. Targeted Activity : Unlike peganine derivatives, which broadly modulate inflammation via cytokines, the target compound’s carboxamide group suggests a mechanism focused on enzymatic targets (e.g., kinases or proteases) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
